3,5-Dichloroanisole
Overview
Description
It has the molecular formula C7H6Cl2O and a molecular weight of 177.03 g/mol . This compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a benzene ring. It appears as a white to off-white crystalline solid and is known for its potential antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloroanisole can be synthesized through the chlorination of anisole. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the 3 and 5 positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where anisole is reacted with chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloroanisole undergoes various chemical reactions, including:
Nitration: Under mild conditions, it can be nitrated to form 3,5-dichloro-2,4,6-trinitroanisole.
Substitution: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine atoms.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents for the nitration of this compound.
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
3,5-Dichloroanisole has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,5-Dichloroanisole exerts its effects is primarily through its interaction with biological membranes and proteins. The chlorine atoms and methoxy group contribute to its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, it may interact with specific enzymes and proteins, inhibiting their function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroanisole
- 3,4-Dichloroanisole
- 2,5-Dichloroanisole
- 3,5-Dibromoanisole
Uniqueness
3,5-Dichloroanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity in substitution reactions compared to other dichloroanisole isomers .
Properties
IUPAC Name |
1,3-dichloro-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNXYMVLSOMJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187404 | |
Record name | 3,5-Dichloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Acros Organics MSDS] | |
Record name | 3,5-Dichloroanisole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19735 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.16 [mmHg] | |
Record name | 3,5-Dichloroanisole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19735 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
33719-74-3 | |
Record name | 1,3-Dichloro-5-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33719-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033719743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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